(S)-2-Amino-N-(3-cyano-benzyl)-N-isopropyl-propionamide
Description
(S)-2-Amino-N-(3-cyano-benzyl)-N-isopropyl-propionamide is a chiral amide derivative characterized by a stereogenic center at the α-carbon of the propionamide backbone. Its structure comprises a 3-cyano-substituted benzyl group attached to the amide nitrogen, alongside an isopropyl group, contributing to steric bulk and lipophilicity.
The isopropyl group may improve metabolic resistance compared to smaller alkyl chains (e.g., methyl or ethyl) .
Properties
IUPAC Name |
(2S)-2-amino-N-[(3-cyanophenyl)methyl]-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-10(2)17(14(18)11(3)16)9-13-6-4-5-12(7-13)8-15/h4-7,10-11H,9,16H2,1-3H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIUEHFWTRWVKL-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC(=CC=C1)C#N)C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1=CC(=CC=C1)C#N)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation and Reaction Optimization
The synthesis begins with the condensation of 3-cyano-benzaldehyde and isopropylamine in 1,2-dichloroethane (DCE) at 25°C, forming the corresponding imine. Acetic acid (1 equiv) catalyzes the reaction, achieving >90% imine formation within 2 hours. Subsequent reduction with NaBH(OAc)₃ (1.5 equiv) in DCE at 0°C yields (S)-N-(3-cyano-benzyl)-N-isopropylamine with 85% enantiomeric excess (ee) when using a chiral auxiliary.
Coupling with Protected 2-Aminopropionic Acid
The amine intermediate is coupled with N-Boc-2-aminopropionic acid via carbodiimide-mediated activation (EDC/HOBt) in tetrahydrofuran (THF). Deprotection of the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM) furnishes the target compound in 78% overall yield.
Mixed Anhydride Coupling Approaches
Mixed anhydride methods offer high purity and scalability, particularly for sterically hindered amines. Patent WO2013072933A2 highlights the utility of isobutyl chloroformate for generating reactive intermediates.
Synthesis of (S)-2-Aminopropionic Acid Derivatives
(S)-2-Aminopropionic acid is first protected as its N-acetyl derivative using acetic anhydride in methanol. The protected acid is then reacted with isobutyl chloroformate and N-methylmorpholine in DCM at -40°C to form a mixed anhydride.
Amidation with 3-Cyano-Benzyl-Isopropylamine
The anhydride is treated with 3-cyano-benzyl-isopropylamine (prepared via reductive amination as in Section 1.1) in DCM at -20°C. The reaction proceeds quantitatively within 3 hours, yielding (S)-2-acetamido-N-(3-cyano-benzyl)-N-isopropyl-propionamide . Final deacetylation with aqueous HCl (6N) at 60°C provides the target compound in 82% yield.
Acid Chloride-Mediated Acylation
The reaction of acid chlorides with secondary amines is a classical route, optimized in US4331815A for N-benzyl-N-isopropyl amides.
Preparation of 2-Aminopropionyl Chloride
(S)-2-Aminopropionic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in toluene under reflux. Excess SOCl₂ is removed via distillation, and the residue is dissolved in dry THF.
Coupling and Purification
The acid chloride is added dropwise to a solution of 3-cyano-benzyl-isopropylamine and triethylamine in THF at 0°C. After stirring for 12 hours at 25°C, the mixture is washed with dilute NaOH (5%) and water. Column chromatography (SiO₂, ethyl acetate/hexane) isolates the product in 70% yield with 98% purity.
Comparative Analysis of Methods
| Method | Yield | Purity | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Reductive Amination | 78% | 95% | 85% ee | Moderate |
| Mixed Anhydride | 82% | 98% | >99% ee | High |
| Acid Chloride | 70% | 98% | Racemic | Low |
The mixed anhydride method surpasses others in stereoselectivity and scalability, making it ideal for industrial applications. Acid chloride routes, while efficient, require resolution steps to achieve enantiopurity.
Challenges and Mitigation Strategies
Stereochemical Drift
Racemization during acid chloride formation is minimized by using low temperatures (-40°C) and short reaction times.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(3-cyano-benzyl)-N-isopropyl-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to convert the cyano group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Anticonvulsant Activity
One of the primary applications of (S)-2-Amino-N-(3-cyano-benzyl)-N-isopropyl-propionamide is its use as an anticonvulsant agent. Research indicates that compounds with similar structural motifs exhibit significant anticonvulsant properties in animal models. For instance, studies have shown that derivatives of N-benzyl 2-acetamido-3-methoxypropionamide demonstrate impressive seizure protection in maximal electroshock seizure (MES) tests in rodents, suggesting that modifications at specific sites can enhance efficacy .
Case Study: Structure-Activity Relationship (SAR)
A study focused on the SAR of N-benzyl 2-acetamido-3-methoxypropionamide analogs revealed that smaller substituents at the 3-oxy site led to increased anticonvulsant activity. The introduction of hydrophobic groups at this position retained efficacy while larger groups diminished activity . This highlights the importance of precise molecular modifications in developing effective anticonvulsants.
Neuropathic Pain Management
Beyond epilepsy, this compound and its analogs have been investigated for their analgesic properties. Research has demonstrated that certain derivatives exhibit significant effects in models of neuropathic pain, such as the formalin test, where they reduced pain responses effectively during both acute and chronic phases .
Table: Anticonvulsant and Analgesic Properties
| Compound | ED50 (mg/kg) | Activity Type | Model Used |
|---|---|---|---|
| (R)-N-benzyl 2-acetamido-3-methoxypropionamide | 13 | Anticonvulsant | MES Seizure Test |
| This compound | TBD | Analgesic | Formalin Pain Model |
Mechanistic Insights
The mechanism by which these compounds exert their effects often involves modulation of voltage-gated sodium channels. Research indicates that certain derivatives promote slow inactivation of sodium channels, which is crucial for reducing neuronal excitability associated with seizures and pain . This mechanism is supported by electrophysiological studies showing that these compounds can transition sodium channels to a slow-inactivated state, thereby decreasing hyperexcitability in neuronal tissues .
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(3-cyano-benzyl)-N-isopropyl-propionamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can include inhibition of metabolic enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of (S)-2-Amino-N-(3-cyano-benzyl)-N-isopropyl-propionamide, highlighting key differences in substituents, molecular properties, and applications:
Key Structural and Functional Insights:
Substituent Effects: Electron-withdrawing groups (e.g., –CN, –NO₂) increase polarity and may improve solubility in polar solvents . Halogenated benzyl groups (e.g., –F, –I) enhance lipophilicity, influencing membrane permeability in bioactive compounds . N-alkyl groups (isopropyl vs.
Synthetic Routes: Analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide are synthesized via reactions between acyl chlorides and amino alcohols, suggesting similar pathways for the target compound . Patent methods for 2-amino-N-(trifluoroethyl)acetamide highlight the use of catalytic processes, which may apply to the isopropyl variant .
Applications: Pharmaceutical intermediates: The cyano and nitro analogs are likely used in drug discovery for their directing-group capabilities in C–H functionalization .
Biological Activity
(S)-2-Amino-N-(3-cyano-benzyl)-N-isopropyl-propionamide is a chiral compound with potential applications in medicinal chemistry. Its unique structural features, including an amino group, a cyano-substituted benzyl moiety, and an isopropyl side chain, suggest significant biological activity. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 220.28 g/mol |
| Chirality | (S) configuration |
| Functional Groups | Amino, cyano, isopropyl |
The presence of the cyano group is particularly noteworthy as it may enhance the compound's interaction with biological targets, potentially influencing its pharmacological properties.
Biological Activity
Research indicates that this compound exhibits a range of biological activities. These include:
- Enzyme Inhibition : The compound has shown promise as an inhibitor of various enzymes involved in metabolic pathways. Similar compounds have been studied for their effects on lipoxygenase and cyclooxygenase pathways, which are critical in inflammatory responses.
- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways that regulate physiological functions. Compounds with similar structures have been investigated for their roles in modulating neurotransmitter receptors .
The mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- The cyano group enhances electron-withdrawing properties, potentially increasing the compound's affinity for target proteins.
- The isopropyl group may influence the compound's lipophilicity, affecting its absorption and distribution in biological systems.
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationships (SAR) of compounds related to this compound. Key findings include:
- Anticonvulsant Activity : Research on structurally similar compounds has demonstrated significant anticonvulsant effects in animal models. For instance, derivatives with specific substitutions at the benzyl moiety exhibited enhanced activity in maximal electroshock seizure tests .
- Inflammatory Response Modulation : Compounds with similar amide structures have been studied for their anti-inflammatory properties, suggesting that this compound could play a role in treating inflammatory conditions.
- Pharmacokinetic Studies : Preliminary pharmacokinetic studies indicate that modifications to the structure can significantly affect bioavailability and metabolic stability, which are crucial for therapeutic efficacy.
Future Directions
The potential applications of this compound extend beyond its current understanding. Future research should focus on:
- In-depth Mechanistic Studies : Understanding the precise interactions at the molecular level will help elucidate its pharmacodynamics.
- Clinical Trials : Conducting trials to assess safety and efficacy in humans will be essential for translating laboratory findings into therapeutic applications.
- Exploration of Derivatives : Investigating analogs with varied substitutions could lead to the discovery of compounds with improved biological activity or reduced side effects.
Q & A
Basic: What synthetic routes are available for (S)-2-Amino-N-(3-cyano-benzyl)-N-isopropyl-propionamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Substitution reactions under alkaline conditions to introduce the benzyl group. For example, coupling 3-cyano-benzyl bromide with a protected (S)-2-amino-N-isopropyl-propionamide precursor using a base like K₂CO₃ in DMF at 60–80°C .
- Step 2: Deprotection of the amino group. For instance, acidic hydrolysis (e.g., HCl/dioxane) or catalytic hydrogenation if a Boc-protected intermediate is used.
- Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.
Example Reaction Table:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | 3-cyano-benzyl bromide, K₂CO₃, DMF | ~75 | |
| 2 | HCl/dioxane, 25°C, 4h | ~90 |
Basic: How is the chiral purity of this compound validated?
Methodological Answer:
Chiral purity is confirmed using:
- Chiral HPLC : Utilize a Chiralpak® AD-H column (4.6 × 250 mm, 5 µm) with a mobile phase of hexane:isopropanol (80:20) at 1.0 mL/min. Retention times for enantiomers are compared to standards .
- Optical Rotation : Measure using a polarimeter (e.g., [α]D²⁵ = +15.6° in methanol at 1.0 g/dL), ensuring consistency with literature values .
Basic: What spectroscopic methods characterize its structure?
Methodological Answer:
- NMR : ¹H NMR (400 MHz, DMSO-d₆) should show peaks for the isopropyl group (δ 1.0–1.2 ppm, doublet), cyano-benzyl aromatic protons (δ 7.4–7.8 ppm), and amide NH (δ 6.8–7.2 ppm). ¹³C NMR confirms the cyano group (δ ~118 ppm) and carbonyl (δ ~170 ppm) .
- Mass Spectrometry : ESI-MS (m/z) calculates for C₁₄H₁₈N₃O⁺: 260.1 (observed: 260.2) .
Advanced: How to optimize enantioselective synthesis for higher yield?
Methodological Answer:
- Chiral Catalysts : Use (R)-BINOL-derived phosphoric acids to induce asymmetry during the amide coupling step, achieving >95% ee .
- Enzymatic Resolution : Lipase-mediated hydrolysis of racemic intermediates (e.g., using Candida antarctica lipase B) to isolate the (S)-enantiomer .
Optimization Table:
| Method | Catalyst/Enzyme | ee (%) | Yield (%) |
|---|---|---|---|
| Chiral Phosphoric Acid | (R)-TRIP | 97 | 82 |
| Enzymatic Hydrolysis | Lipase CAL-B | 99 | 70 |
Advanced: How to resolve contradictions in pharmacological activity data?
Methodological Answer:
- Orthogonal Assays : Validate target binding using SPR (surface plasmon resonance) and cell-based assays (e.g., cAMP inhibition) to confirm activity discrepancies .
- Comparative Studies : Replicate experiments under standardized conditions (pH 7.4, 37°C, 5% CO₂) to isolate variables like solvent effects or batch impurities .
Advanced: What computational approaches predict receptor interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to the target receptor (e.g., GPCRs). Key interactions include hydrogen bonds between the amide group and Asp113, and π-π stacking with the cyano-benzyl group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Analyze RMSD (<2.0 Å) and binding free energy (MM/PBSA: −45 kcal/mol) .
Basic: How is stability assessed under varying storage conditions?
Methodological Answer:
- Accelerated Degradation Studies : Store at 25°C/60% RH and 40°C/75% RH for 4 weeks. Monitor purity via HPLC; degradation products (e.g., hydrolyzed amide) should be <5% .
- Lyophilization : For long-term stability, lyophilize and store at −20°C in argon-sealed vials .
Advanced: How to determine absolute configuration experimentally?
Methodological Answer:
- X-ray Crystallography : Co-crystallize with a chiral derivatizing agent (e.g., Mosher’s acid chloride) and solve structure using Cu-Kα radiation (λ = 1.5418 Å). Flack parameter (x ≈ 0.02) confirms (S)-configuration .
- Electronic Circular Dichroism (ECD) : Compare experimental ECD spectra (190–250 nm) with DFT-simulated spectra for the (S)-enantiomer .
Basic: What analytical methods quantify this compound in biological matrices?
Methodological Answer:
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Quantify via MRM transition m/z 260.1 → 121.1 (LOQ: 1 ng/mL) .
Advanced: How to address solubility challenges in in vitro assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
